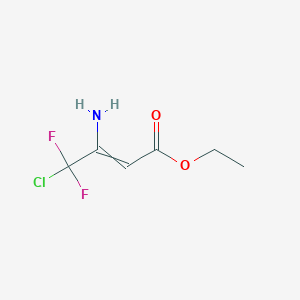

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

CAS No.:

Cat. No.: VC15869359

Molecular Formula: C6H8ClF2NO2

Molecular Weight: 199.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8ClF2NO2 |

|---|---|

| Molecular Weight | 199.58 g/mol |

| IUPAC Name | ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

| Standard InChI | InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3 |

| Standard InChI Key | WYSNKGPBXWKIQK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=C(C(F)(F)Cl)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (C₆H₉ClF₂NO₂) features a but-2-enoate backbone with substituents at positions 3 and 4:

-

Position 3: A primary amino group (-NH₂), which enhances nucleophilic reactivity.

-

Position 4: A chlorine atom and two fluorine atoms, creating a trifunctional halogenated center.

-

Ethyl ester group: A common moiety in prodrug design due to its hydrolytic stability .

The compound’s canonical SMILES representation is CCOC(=O)C=C(C(F)(F)Cl)N, reflecting its conjugated double bond and stereoelectronic effects from halogen atoms .

Comparative Analysis with Structural Analogs

The table below contrasts ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate with related compounds:

This compound’s dual halogenation distinguishes it from analogs, potentially enabling unique reactivity in cross-coupling reactions or as a fluorinated building block .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves a two-step process:

-

Preparation of Ethyl 4-Chloro-4,4-Difluoro-3-Oxobutanoate (46):

-

Condensation with Ammonium Acetate:

The reaction mechanism proceeds via nucleophilic attack by ammonia on the carbonyl carbon, followed by dehydration to form the α,β-unsaturated ester .

Optimization Challenges

-

Yield Limitations: The moderate 48% yield suggests competing side reactions, possibly due to steric hindrance from halogen substituents .

-

Purification: Column chromatography (petroleum ether:ethyl acetate = 10:1) is required to isolate the product, indicating polar byproducts .

Physicochemical Properties

Spectroscopic Characterization

-

LCMS (ESI+): m/z = 200 [M+H]⁺, consistent with a molecular weight of 199.6 g/mol for the neutral molecule .

-

¹H NMR: Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a doublet for the =CH– group (δ 5.5–6.5 ppm), and a broad singlet for the -NH₂ group (δ 1.5–2.5 ppm) .

Physical State and Solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume